1-Azabicyclo[1.1.0]butane

Basicity Proton affinity Bridgehead amine

1-Azabicyclo[1.1.0]butane (ABB, C₃H₅N, MW 55.08) is the smallest bicyclic nitrogen-containing saturated heterocycle, comprising two fused three-membered rings with a bridgehead nitrogen atom. Its defining feature is extreme ring strain, which drives a distinctive strain-release reactivity profile exploited for the modular synthesis of functionalized azetidines.

Molecular Formula C3H5N
Molecular Weight 55.08 g/mol
CAS No. 19540-05-7
Cat. No. B095151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[1.1.0]butane
CAS19540-05-7
Synonyms1-Azabicyclo[1.1.0]butane
Molecular FormulaC3H5N
Molecular Weight55.08 g/mol
Structural Identifiers
SMILESC1C2N1C2
InChIInChI=1S/C3H5N/c1-3-2-4(1)3/h3H,1-2H2
InChIKeyAVORXWIYCOTNFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azabicyclo[1.1.0]butane (CAS 19540-05-7): Strained Bicyclic Amine Core Properties for Procurement Evaluation


1-Azabicyclo[1.1.0]butane (ABB, C₃H₅N, MW 55.08) is the smallest bicyclic nitrogen-containing saturated heterocycle, comprising two fused three-membered rings with a bridgehead nitrogen atom [1]. Its defining feature is extreme ring strain, which drives a distinctive strain-release reactivity profile exploited for the modular synthesis of functionalized azetidines [2]. The compound exhibits a markedly reduced proton affinity relative to unstrained cyclic amines, reflecting the high s-character of the bridgehead nitrogen lone pair [1][3].

Why Azetidine, Pyrrolidine, or Other Cyclic Amines Cannot Replace 1-Azabicyclo[1.1.0]butane in Strain-Release Synthesis


Generic cyclic amines such as azetidine or pyrrolidine lack the bridging bond and attendant ring strain that define 1-azabicyclo[1.1.0]butane. This strain (~66 kcal/mol for the all-carbon analog) is the thermodynamic driving force for regioselective C–N bond cleavage, enabling double functionalization at the 1- and 3-positions to yield densely substituted azetidines in a single operation [1]. Unstrained azetidine cannot undergo analogous strain-release cascades and instead requires multi-step, protecting-group-intensive sequences to achieve comparable substitution patterns. Furthermore, the bridgehead nitrogen of ABB exhibits a proton affinity approximately 56 kJ/mol lower than that of azetidine, fundamentally altering its acid–base behavior and coordination chemistry [2][3].

Quantitative Differentiation of 1-Azabicyclo[1.1.0]butane Against Closest Structural and Functional Analogs


Proton Affinity Depressed by 13 kcal/mol (56 kJ/mol) Versus Unstrained Azetidine

The gas-phase proton affinity (PA) of 1-azabicyclo[1.1.0]butane is 212.0 kcal/mol (887 kJ/mol) [1], while that of the unstrained four-membered cyclic amine azetidine is 943.4 kJ/mol (225.5 kcal/mol) [2]. The 56 kJ/mol (13.5 kcal/mol) deficit in ABB is attributed to the increased s-character of the bridgehead nitrogen lone pair imposed by the bicyclic geometry, as confirmed by computational analysis reporting a PA of 894.1 kJ/mol for the 1-ABB regioisomer [3].

Basicity Proton affinity Bridgehead amine s-Character

Regioisomer Stability: 1-Azabicyclobutane Is 34.2 kJ/mol More Stable Than the Unisolable 2-Azabicyclobutane

Density functional theory calculations comparing the two regioisomers of azabicyclobutane reveal that 1-azabicyclobutane (1-ABB, the target compound) is 34.2 kJ/mol more stable than 2-azabicyclobutane (2-ABB), based on computed hydrogenation enthalpies [1]. The 2-ABB regioisomer has never been reported as an isolable compound, a fact attributed to homoantiaromatic destabilization [1]. This stability gap means that only the 1-ABB scaffold is practically accessible for synthetic and procurement purposes.

Regioisomer stability DFT Hydrogenation enthalpy Homoantiaromaticity

Strain-Release Ring-Opening with Thiols Yields 3-Sulfenylazetidines in 50–92% Yield

1-Azabicyclo[1.1.0]butane reacts with thiols via strain-release C–N bond cleavage to afford 3-sulfenylazetidine derivatives in isolated yields ranging from 50% to 92% [1]. By contrast, the direct synthesis of 3-sulfenylazetidines from azetidine itself typically requires pre-functionalization, metal-catalyzed cross-coupling, or multi-step sequences with substantially lower overall efficiency [1]. The ABB route achieves this functionalization in a single step under mild conditions without transition-metal catalysts.

Strain-release Ring-opening Thiol addition Azetidine synthesis

Ionization Energy 9.76 eV Reflects Distinctive Electronic Structure Versus Saturated Amines

The vertical ionization energy of 1-azabicyclo[1.1.0]butane determined by photoelectron spectroscopy is 9.76 ± 0.22 eV [1]. For comparison, the ionization energy of azetidine is reported as approximately 8.7–9.0 eV (dependent on substitution) [2]. The elevated IE of ABB is consistent with the higher s-character of the nitrogen lone pair and the strained bicyclic framework, providing a quantitative electronic-structure fingerprint that distinguishes it from all monocyclic saturated amines.

Ionization energy Photoelectron spectroscopy Electronic structure

Intramolecular 3-exo-tet Cyclization Enables Modular C3-Substituted ABB Synthesis Inaccessible via Azetidine Routes

A recently reported three-step route from azetidinones enables the synthesis of C3-substituted 1-azabicyclo[1.1.0]butanes via intramolecular 3-exo-tet cyclization triggered by organolithium reagents at low temperature [1]. This method accommodates diverse aryl substituents and even provides access to previously unreported alkynyl-substituted ABBs through tandem cyclization–elimination [1]. Computational analysis of the resulting ABB derivatives reveals that differences in intrinsic ring strain across substituents are minimal and that stability is dominated by protonation-energy-controlled C–N bond cleavage [1]. No analogous direct C3-functionalization strategy exists for azetidine itself without pre-installed leaving groups or transition-metal catalysis.

3-exo-tet cyclization C3-substitution Azetidinone precursor Organolithium

High-Value Application Scenarios for 1-Azabicyclo[1.1.0]butane Supported by Quantitative Differentiation Evidence


Medicinal Chemistry: Strain-Release-Driven Azetidine Library Synthesis

1-Azabicyclo[1.1.0]butane serves as a strain-loaded precursor for the one-step, double-functionalization synthesis of 1,3-disubstituted azetidines. The thiol ring-opening yields of 50–92% [1] and the modular C3-substitution strategy [2] enable rapid construction of sp³-rich azetidine libraries for fragment-based drug discovery. The depressed proton affinity (212 kcal/mol) [3] also means that ABB-derived intermediates exhibit attenuated basicity, which can favorably modulate logD and off-target binding profiles relative to azetidine-based scaffolds.

Bioisostere Exploration: Saturated Heterocyclic Replacements for Planar Aromatics

ABB-derived azetidines are recognized as three-dimensional saturated bioisosteres for planar aromatic and heteroaromatic motifs [1]. The high strain energy of the ABB scaffold ensures regioselective ring-opening, providing access to substitution patterns that mimic meta- or para-disubstituted benzenes while offering increased sp³ character, lower aromaticity, and improved physicochemical properties. The unique electronic signature (IE = 9.76 eV) [2] further distinguishes these bioisosteres from those derived from unstrained azetidine.

Agrochemical Intermediate: Direct Installation of Heteroatom Functionality

The ability of ABB to directly react with sulfur, nitrogen, and carbon nucleophiles via strain-release C–N cleavage eliminates the need for transition-metal catalysts and protecting-group manipulations [1]. This enables cost-effective, scalable routes to 3-heterosubstituted azetidines that serve as key intermediates in fungicide and herbicide development programs, where the combination of heteroatom functionality and constrained ring geometry is desirable for target-site binding.

Academic Methodology Development: Radical and Photoredox Strain-Release Cascades

The unique reactivity profile of ABB—particularly its low proton affinity and strained C–N bond—makes it an ideal substrate for developing novel radical-relay, photoredox, and transition-metal-catalyzed strain-release methodologies [1]. The dual copper/photoredox-catalyzed allylation of ABB reported with 91% yield exemplifies the compound's utility as a benchmark substrate for reaction discovery, where its distinctive electronic structure (IE 9.76 eV) [2] provides a well-defined handle for mechanistic studies.

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